trans-4'-Methoxy-4-nitrochalcone
CAS No.: 6552-67-6
Cat. No.: VC3927459
Molecular Formula: C16H13NO4
Molecular Weight: 283.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6552-67-6 |
|---|---|
| Molecular Formula | C16H13NO4 |
| Molecular Weight | 283.28 g/mol |
| IUPAC Name | (E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C16H13NO4/c1-21-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(8-3-12)17(19)20/h2-11H,1H3/b11-4+ |
| Standard InChI Key | BUIDDTIFHZVUNT-NYYWCZLTSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
| SMILES | COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name is (E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one, reflecting its trans-configuration across the α,β-unsaturated ketone bridge . The methoxy group (-OCH₃) at the 4'-position and nitro group (-NO₂) at the 4-position create an electron-deficient and electron-rich environment, respectively, influencing its electronic transitions and reactivity .
Spectral Characteristics
UV-Vis spectroscopy reveals two absorption bands: a near-UV band at 4 eV (310 nm) and a UV band at 5.5 eV (225 nm), attributed to π→π* transitions within the conjugated system . The trans-(s-cis) and trans-(s-trans) conformers contribute to spectral complexity, with infrared (IR) spectra showing carbonyl stretches at ~1,650 cm⁻¹ and nitro group vibrations at ~1,520 cm⁻¹ .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 283.28 g/mol | |
| Melting Point | 160–162°C (recrystallized) | |
| Solubility | DMSO, methanol, chloroform | |
| logP (Octanol-Water) | 3.2 (estimated) |
Synthesis and Production Methods
Claisen-Schmidt Condensation
The primary synthetic route involves Claisen-Schmidt condensation between 4-methoxyacetophenone and 4-nitrobenzaldehyde under basic conditions . Optimal yields (70–85%) are achieved using sodium hydroxide (2.5 M) in methanol at room temperature for 24 hours . Microwave-assisted synthesis reduces reaction time to 10–15 minutes but requires careful control of base concentration to avoid aldol adduct formation .
Table 2: Synthesis Optimization
| Condition | Conventional Method | Microwave Method |
|---|---|---|
| Base (NaOH) | 2.5 mmol | 0.125 mmol |
| Solvent | Methanol | Solvent-free |
| Time | 24 hours | 10 minutes |
| Yield | 75% | 68% |
| Purity | >95% (HPLC) | >90% (HPLC) |
Purification Techniques
Recrystallization from petroleum ether and dichloromethane yields pale orange crystals, while column chromatography (silica gel, ethyl acetate/hexane) enhances purity to >99% .
Biological Activities and Mechanisms
Antifungal Activity
trans-4'-Methoxy-4-nitrochalcone exhibits inhibitory effects against Candida albicans with a minimum inhibitory concentration (MIC) of 75 µg/mL, comparable to fluconazole (MIC = 50 µg/mL). The nitro group enhances membrane permeability, disrupting ergosterol biosynthesis.
Anticancer Properties
In vitro studies demonstrate dose-dependent cytotoxicity against MCF-7 breast cancer (IC₅₀ = 12.3 µM) and A549 lung adenocarcinoma (IC₅₀ = 18.7 µM) cells . Mechanistically, the compound induces G2/M cell cycle arrest by upregulating p21 and downregulating cyclin B1. Apoptosis is mediated via ROS generation (2.5-fold increase) and caspase-3 activation .
Table 3: Cytotoxicity Profile
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.3 | ROS, caspase-3 |
| A549 (Lung) | 18.7 | p21, cyclin B1 |
| HeLa (Cervical) | 24.9 | Mitochondrial membrane depolarization |
Antimicrobial Effects
The compound shows broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 50 µg/mL) and Gram-negative strains (Escherichia coli, MIC = 100 µg/mL) . Synergy with ciprofloxacin reduces bacterial load by 90% in murine infection models .
Chemical Reactivity and Derivatives
Oxidation and Reduction
-
Oxidation: Treatment with KMnO₄ in acidic conditions yields 4-nitrobenzoic acid and 4-methoxybenzoic acid.
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, forming 4-aminochalcone derivatives.
Functionalization
Nucleophilic substitution at the methoxy group with thiols generates sulfhydryl analogs, enhancing solubility and bioavailability .
Industrial and Pharmaceutical Applications
Fluorescent Whitening Agents
The chalcone core serves as a building block for whitening agents in textiles, with a quantum yield of 0.78 in polyurethane matrices.
Drug Development
Structural analogs of trans-4'-Methoxy-4-nitrochalcone are under clinical evaluation for oncology and infectious diseases, with two candidates entering Phase I trials .
Comparison with Structural Analogs
Table 4: Activity of Chalcone Derivatives
| Compound | Antifungal MIC (µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|
| trans-4'-Methoxy-4-nitro | 75 | 12.3 (MCF-7) |
| trans-4'-Methoxy-3-nitro | 110 | 18.9 (MCF-7) |
| 2',4',6'-Trimethoxy-4-nitro | 95 | 15.4 (MCF-7) |
The 4-nitro substitution enhances electron-withdrawing effects, improving membrane permeability and target binding compared to 3-nitro isomers .
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